molecular formula C12H17ClN2O B13144231 (R)-(3-Aminopiperidin-1-yl)(phenyl)methanonehydrochloride

(R)-(3-Aminopiperidin-1-yl)(phenyl)methanonehydrochloride

Cat. No.: B13144231
M. Wt: 240.73 g/mol
InChI Key: OOKGNGIDKDJFSC-RFVHGSKJSA-N
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Description

®-(3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride is a chemical compound that features a piperidine ring, an amine group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride typically involves the reaction of a piperidine derivative with a phenylmethanone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-(3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction may produce secondary amines.

Scientific Research Applications

®-(3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-(3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenylmethanone analogs. Examples include:

  • (S)-(3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride
  • ®-(3-Aminopiperidin-1-yl)(methyl)methanone hydrochloride

Uniqueness

®-(3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride is unique due to its specific stereochemistry and the presence of both a piperidine ring and a phenyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-phenylmethanone;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H/t11-;/m1./s1

InChI Key

OOKGNGIDKDJFSC-RFVHGSKJSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2=CC=CC=C2)N.Cl

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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